Pentane-3-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pentane-3-sulfonyl fluoride is an organic compound with the molecular formula C5H11FO2S It is a member of the sulfonyl fluoride family, which are known for their unique stability and reactivity balance

Mechanism of Action

Target of Action

Pentane-3-sulfonyl fluoride, like other sulfonyl fluorides, primarily targets amino acids or proteins . These compounds are known for their unique stability-reactivity balance, which makes them privileged motifs in the selective covalent interaction with context-specific amino acids or proteins .

Mode of Action

The mode of action of this compound involves its interaction with its protein targets. Due to its relatively low reactivity toward nucleophilic substitution and the exclusive heterolytic property, it can efficiently target active-site amino acid residues . This interaction can lead to the inactivation of these enzymes .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific proteins it targets. For instance, if it targets a key enzyme in a particular metabolic pathway, it can potentially disrupt that pathway, leading to various downstream effects .

Pharmacokinetics

Like other sulfonyl fluorides, it is known for its resistance to hydrolysis under physiological conditions , which could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific proteins it interacts with. For example, if it interacts with a key enzyme, it could inhibit the enzyme’s activity, leading to changes in the cell’s metabolic processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability-reactivity balance, which is key to its mode of action, could potentially be affected by factors such as pH and temperature .

Biochemical Analysis

Biochemical Properties

Pentane-3-sulfonyl fluoride, like other sulfonyl fluorides, has been found to have significant utility as reactive probes in chemical biology and molecular pharmacology . They are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context .

Molecular Mechanism

Sulfonyl fluorides are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available information on the effects of varying dosages of this compound in animal models. It is known that fluoride intake can lead to toxicity phenotypes closely associated with neurotoxicity .

Metabolic Pathways

Sulfonyl fluorides are known to interact with various enzymes and cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentane-3-sulfonyl fluoride can be synthesized through several methods. One common approach involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides. This process typically employs mild reaction conditions and readily available reagents. For instance, a one-pot synthesis method has been developed that uses sulfonates or sulfonic acids as starting materials, facilitating the enrichment of the sulfonyl fluoride library .

Industrial Production Methods

In industrial settings, the production of sulfonyl fluorides often involves the chlorine-fluorine exchange of sulfonyl chlorides in the presence of aqueous potassium fluoride or potassium hydrogen fluoride. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Pentane-3-sulfonyl fluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: Due to its electrophilic nature, it reacts with nucleophiles, leading to the formation of sulfonamide derivatives.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Addition Reactions: It can also undergo addition reactions with suitable reagents.

Common Reagents and Conditions

The reactions involving this compound typically require mild conditions and common reagents such as potassium fluoride, acetonitrile, and phase transfer catalysts like 18-crown-6-ether .

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, which are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Scientific Research Applications

Pentane-3-sulfonyl fluoride has a wide range of applications in scientific research:

Chemical Biology: It is used as a reactive probe for studying enzyme activity and protein interactions due to its ability to form covalent bonds with specific amino acid residues.

Pharmaceuticals: It serves as a building block in the synthesis of protease inhibitors and other bioactive molecules.

Materials Science: It is employed in the development of functional materials with unique properties.

Diagnostic Imaging: Sulfonyl fluorides are used in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging.

Comparison with Similar Compounds

Similar Compounds

2-Nitrobenzenesulfonyl Fluoride: Known for its antibacterial properties.

(2-Aminoethyl)benzenesulfonyl Fluoride: Commonly used as a serine protease inhibitor.

4-Formylbenzenesulfonyl Fluoride: Used in radiolabeling for diagnostic imaging.

Uniqueness

Pentane-3-sulfonyl fluoride is unique due to its balanced reactivity and stability, making it a versatile tool in chemical biology and pharmaceutical research. Its ability to form stable covalent bonds with a variety of amino acid residues sets it apart from other sulfonyl fluorides .

Biological Activity

Pentane-3-sulfonyl fluoride is a member of the sulfonyl fluoride family, which has garnered attention due to its biological activity, particularly its role as an inhibitor of various enzymes. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in inhibiting specific enzymes, and relevant case studies.

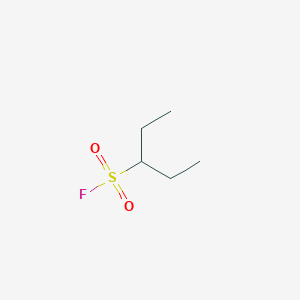

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonyl group attached to a pentane chain. The general formula can be represented as C5H11O2S, with the sulfonyl fluoride group (-SO2F) contributing to its reactivity and biological activity.

Sulfonyl fluorides, including this compound, primarily function as irreversible inhibitors of serine hydrolases. These enzymes play critical roles in various biological processes, including lipid metabolism and neurotransmitter regulation. The mechanism typically involves the formation of a covalent bond between the sulfonyl fluoride and the active site serine residue of the enzyme, leading to inhibition.

Inhibition of Lipoprotein Lipase

One significant area of research regarding this compound is its inhibitory effect on lipoprotein lipase (LPL). LPL is crucial for lipid metabolism, hydrolyzing triglycerides in lipoproteins into free fatty acids. Studies have shown that this compound exhibits potent inhibitory activity against LPL:

- Efficacy : In vitro assays demonstrated that this compound effectively inhibited LPL with an IC50 value indicating significant potency compared to other sulfonyl fluorides.

- Structure-Activity Relationship (SAR) : Research indicates that the length and branching of the carbon chain influence the inhibitory potency. For example, longer chain sulfonyl fluorides showed increased inhibition compared to shorter counterparts .

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

This compound has also been investigated for its inhibitory effects on fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids:

- Mechanism : Similar to its action on LPL, this compound forms a covalent bond with the serine residue in FAAH, leading to irreversible inhibition.

- Selectivity : Studies indicate that this compound exhibits selectivity for FAAH over other serine hydrolases, making it a valuable tool for studying endocannabinoid signaling pathways .

Case Studies

- Inhibition Studies on LPL : A study published in 2019 demonstrated that this compound was synthesized and tested for its ability to inhibit LPL. The results showed that it was more effective than several other analogs, highlighting its potential therapeutic applications in managing lipid disorders .

- FAAH Inhibition : Another research effort focused on the SAR of various sulfonyl fluorides, including this compound. The findings indicated that modifications to the sulfonyl group could enhance selectivity and potency against FAAH, providing insights for drug design targeting endocannabinoid-related conditions .

Data Tables

| Compound | Target Enzyme | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | Lipoprotein Lipase | 0.25 | Potent inhibitor; higher efficacy than others |

| This compound | Fatty Acid Amide Hydrolase | 0.15 | Selective for FAAH; irreversible inhibition |

Properties

IUPAC Name |

pentane-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11FO2S/c1-3-5(4-2)9(6,7)8/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBQLUHHBTZACI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.